molecular formula C18H19N5O2 B131684 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one CAS No. 79538-90-2

2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one

Número de catálogo: B131684
Número CAS: 79538-90-2
Peso molecular: 337.4 g/mol
Clave InChI: SROLAUXVBLEXLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one (CAS: 106461-41-0) is a triazolone derivative featuring a piperazinyl-phenyl backbone and a hydroxylphenyl substituent. Its molecular formula is C₂₂H₂₇N₅O₂, with a molecular weight of 393.48 g/mol .

Propiedades

IUPAC Name

4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17-7-5-15(6-8-17)22-11-9-21(10-12-22)14-1-3-16(4-2-14)23-13-19-20-18(23)25/h1-8,13,24H,9-12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROLAUXVBLEXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568615
Record name 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79538-90-2
Record name 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one is a synthetic compound that has garnered attention for its diverse biological activities. This compound, with the CAS number 106461-41-0 and a molecular formula of C22H27N5O2, is part of the triazole family, known for their pharmacological significance. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring connected to a piperazine moiety and a hydroxyphenyl group. The molecular weight is approximately 393.48 g/mol. The detailed structure can be represented as follows:

  • Molecular Formula : C22H27N5O2
  • IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
  • SMILES Notation : CCC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(O)cc4

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one possess potent activity against various bacterial and fungal strains.

Case Studies

  • Antifungal Activity :
    • A study demonstrated that triazole derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml . The introduction of hydrophobic groups significantly enhanced their efficacy.
  • Antibacterial Activity :
    • Another investigation tested various triazole compounds against Escherichia coli and Staphylococcus aureus, revealing MIC values as low as 0.24 μg/ml for some derivatives . This suggests that modifications to the triazole structure can lead to increased antibacterial potency.

The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. For instance, they may interfere with the synthesis of ergosterol in fungal cell membranes or inhibit DNA synthesis in bacteria.

Structure-Activity Relationship (SAR)

The biological activity of 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one can be influenced by various structural modifications:

Modification Effect on Activity
Addition of hydrophobic groupsIncreases antifungal activity
Substitution on the triazole ringEnhances antibacterial properties
Hydroxyl group presenceMay improve solubility and bioavailability

In Vitro Studies

In vitro studies have consistently shown that triazole derivatives exhibit a range of biological activities:

  • Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal : Active against common fungal pathogens.

Summary of Findings

A comprehensive review of the literature reveals that compounds similar to 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one are promising candidates for further development as antimicrobial agents due to their potent activity and favorable SAR profiles.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antifungal Activity
The compound is primarily utilized in the synthesis of Posaconazole, a broad-spectrum antifungal medication effective against various fungal infections, including those caused by Aspergillus and Candida species. Posaconazole works by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. The triazole structure of 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one contributes to this mechanism of action.

2. Antidepressant Potential
Research indicates that compounds with similar structures may exhibit antidepressant properties. The piperazine moiety is known for its role in various psychoactive drugs. Studies suggest that modifications to the triazole ring can lead to compounds with enhanced serotonin receptor affinity, potentially offering new avenues for antidepressant development.

3. Anticancer Properties
Emerging studies have highlighted the potential anticancer applications of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncology research. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Synthesis Pathways

The synthesis of 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one typically involves several key steps:

  • Formation of Triazole Core : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Piperazine Substitution : The introduction of the piperazine group occurs via nucleophilic substitution reactions, enhancing the biological activity of the compound.
  • Hydroxylation : Hydroxyl groups are introduced to enhance solubility and bioactivity.

Case Studies

StudyFindingsRelevance
Antifungal Efficacy Study Demonstrated that derivatives of 2,4-Dihydro-4-[...] exhibited significant antifungal activity against Candida albicans.Supports its application in antifungal drug development.
Antidepressant Activity Research Showed that related compounds affected serotonin levels in animal models.Indicates potential for treating mood disorders.
Cancer Cell Apoptosis Study Found that triazole derivatives could induce apoptosis in breast cancer cells through specific signaling pathways.Suggests a novel approach for cancer therapy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Structural Features of Analogous Compounds
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Target Compound (106461-41-0) C₂₂H₂₇N₅O₂ 393.48 4-Hydroxyphenyl, 1-piperazinyl Triazolone
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one (74853-07-9) C₁₉H₂₁N₅O₂ 351.40 4-Methoxyphenyl Triazolone
Itraconazole (84625-61-6) C₃₅H₃₈Cl₂N₈O₄ 705.64 2,4-Dichlorophenyl, dioxolane Triazolone
Posaconazole (171228-49-2) C₃₇H₄₂F₂N₈O₄ 700.80 Difluorophenyl, tetrahydrofuran Triazolone
Nefazodone (83366-66-9) C₂₅H₃₂ClN₅O₂ 506.00 Chlorophenyl, phenoxyethyl Triazolone

Key Observations :

  • The target compound and its methoxy analog (74853-07-9) differ only in the hydroxyl vs. methoxy group on the phenyl ring, impacting polarity and hydrogen-bonding capacity .
  • Itraconazole and posaconazole share the triazolone core but incorporate larger, lipophilic substituents (e.g., dichlorophenyl, difluorophenyl) for enhanced antifungal activity .
  • Nefazodone retains the triazolone-piperazine framework but includes a phenoxyethyl group, aligning with its role as a serotonin antagonist .

Pharmacological and Physicochemical Comparison

Table 2: Pharmacological and Solubility Data
Compound Pharmacological Activity Solubility (μg/mL) LogP References
Target Compound Under investigation (potential antifungal/antidepressant) 12.5 (pH 7.4) 3.1
Methoxy Analog (74853-07-9) Limited data; structural probe 8.2 (pH 7.4) 3.5
Itraconazole Broad-spectrum antifungal (CYP51 inhibition) 1.0 (water) 5.7
Posaconazole Antifungal (Aspergillus/Candida) 0.3 (water) 5.9
Nefazodone Antidepressant (5-HT₂A antagonism) 25.0 (water) 4.2

Key Findings :

  • The target compound exhibits higher aqueous solubility compared to itraconazole and posaconazole, likely due to its hydroxyl group enhancing polarity .
  • Nefazodone ’s higher solubility and moderate LogP align with its oral bioavailability as an antidepressant .
  • Lipophilic substituents in itraconazole and posaconazole reduce solubility but improve membrane penetration for antifungal efficacy .

Métodos De Preparación

Demethylation of Methoxy Precursors

The primary synthesis route involves the demethylation of 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one . This precursor undergoes selective O-demethylation at the para-methoxy group to yield the target hydroxyphenyl derivative. Reaction conditions typically employ hydrobromic acid (HBr, 48% w/w) in acetic acid at 80–90°C for 6–8 hours, achieving a conversion efficiency of 78–82% .

Table 1: Demethylation Reaction Parameters

ParameterValue/Range
ReagentHBr in acetic acid (1:3)
Temperature80–90°C
Reaction Time6–8 hours
Yield78–82%
Byproducts<5% residual methoxy form

The reaction mechanism proceeds via acid-catalyzed nucleophilic substitution, where bromide ions attack the methyl ether group. Post-reaction neutralization with sodium bicarbonate ensures precipitation of the crude product, which is subsequently recrystallized from methanol .

N-Alkylation for Piperazine Functionalization

Alternative routes leverage N-alkylation to introduce the piperazinyl-phenyl moiety. As detailed in US Patent 4,791,111, this method employs 1-(4-chlorophenyl)piperazine and 4-bromophenyl triazole intermediates in dimethyl sulfoxide (DMSO) with potassium carbonate as a base . The reaction proceeds at 110–120°C for 12–16 hours, achieving a 65–70% yield.

Key Reaction Steps:

  • Substrate Activation: The triazole intermediate is treated with sodium hydride to generate a reactive alkoxide.

  • Nucleophilic Attack: The piperazine nitrogen attacks the electrophilic carbon of the bromophenyl group.

  • Workup: The product is extracted with dichloromethane, washed with water, and purified via silica gel chromatography .

Cyclization Techniques for Triazole Ring Formation

The triazole core is constructed via cyclization of hydrazinecarboxaldehyde derivatives. A representative protocol from the patent literature reacts 2-(1-methylpropylidene)hydrazine with 4-[4-(4-hydroxyphenyl)piperazin-1-yl]benzaldehyde in ethanol under reflux . The reaction is catalyzed by p-toluenesulfonic acid (PTSA, 0.1 eq) and monitored by TLC for completion (6–8 hours).

Table 2: Cyclization Reaction Optimization

VariableOptimal ConditionEffect on Yield
Catalyst Loading0.1 eq PTSAMaximizes rate without side reactions
SolventAnhydrous ethanol72% yield vs. 58% in THF
TemperatureReflux (78°C)Completes in 6 hours

Purification and Isolation Methods

Crude product purification is critical due to the compound’s low solubility in polar solvents. Column chromatography using silica gel and a chloroform-methanol gradient (99:1 to 95:5) removes unreacted starting materials and hydroxylated byproducts . Final recrystallization from acetone-hexane (1:2) yields white crystalline solids with a melting point of 177–179°C .

Table 3: Purification Outcomes by Method

MethodPurity (%)Recovery (%)
Silica Gel Chromatography95–9785–90
Recrystallization98–9970–75

Analytical Characterization

Post-synthesis analysis confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, OH), 7.68 (d, J=8.8 Hz, 2H, Ar-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 3.25–3.10 (m, 8H, piperazine-H) .

  • HPLC : Retention time 12.4 min (C18 column, acetonitrile-water 60:40), purity >99% .

Scalability and Industrial Feasibility

Bench-scale reactions (100 g precursor) demonstrate consistent yields (75–80%) under optimized conditions. Challenges include controlling exothermic demethylation and minimizing solvent waste during chromatography. Continuous flow systems are proposed to enhance throughput .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, piperazine derivatives are coupled with triazolone precursors under reflux conditions (e.g., in dichloromethane or acetonitrile). Purity validation requires HPLC (>99% purity) and spectroscopic techniques:

  • 1H/13C NMR for structural confirmation (e.g., δH 7.3–6.8 ppm for aromatic protons, δC 150–115 ppm for triazolone and piperazine carbons) .
  • ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 731.3) .
    • Key Challenge : Minimizing byproducts from incomplete coupling; use gradient elution in HPLC for separation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : Assign aromatic protons and heterocyclic carbons via 2D-COSY and HSQC to resolve overlapping signals. For example, distinguish piperazine (δC ~50 ppm) from triazolone (δC ~150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates isobaric impurities (e.g., sodium adducts at m/z 753.3 vs. protonated ions) .
  • IR Spectroscopy : Confirm hydroxyl (νO-H ~3400 cm⁻¹) and triazolone carbonyl (νC=O ~1700 cm⁻¹) groups. Contradictions arise from solvent effects; use dry films or KBr pellets for consistency .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for triazolone derivatives) and electrostatic potential maps for reactivity hotspots .
  • Correlation-energy functionals : Apply Colle-Salvetti formulas to estimate electron correlation effects, critical for modeling π-π stacking in crystallography .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating this compound’s pharmacological activity, particularly in overcoming data discrepancies between in vitro and in vivo models?

  • Methodological Answer :

  • In vitro : Use endothelial cell proliferation assays (IC50 values) with controls for VEGF receptor inhibition. Replicate conditions (e.g., 37°C, 5% CO₂) to minimize variability .
  • In vivo : Apply randomized block designs with split plots for dose-response studies (e.g., 4 replicates, 5 animals/group). Address contradictions via pharmacokinetic profiling (e.g., plasma UPLC-MS to confirm bioavailability) .
    • Data Reconciliation : Use ANOVA with post-hoc Tukey tests to compare in vitro IC50 and in vivo ED50 values. Adjust for metabolic differences (e.g., cytochrome P450 interactions) .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target binding?

  • Methodological Answer :

  • Substituent Screening : Replace the 4-hydroxyphenyl group with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) to enhance hydrophobic interactions. Synthesize analogues via Suzuki-Miyaura coupling .
  • Docking Simulations : Use AutoDock Vina to model binding to VEGFR2 (PDB: 3VO3). Prioritize derivatives with ΔG < -9 kcal/mol .
    • Validation : Compare computed binding affinities with SPR-measured KD values. Resolve discrepancies via molecular dynamics (e.g., 100 ns simulations in GROMACS) .

Q. What methodologies are effective in analyzing environmental degradation pathways of this compound?

  • Methodological Answer :

  • Fate Studies : Use LC-QTOF-MS to identify transformation products in soil/water matrices. Monitor hydrolysis (pH 5–9) and photolysis (UV-254 nm) .
  • Ecotoxicity : Apply OECD Test No. 201/202 for algal and Daphnia magna assays. Use probabilistic hazard assessment (PHA) models to extrapolate lab data to ecosystem impacts .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., methanol/water 1:1). Solve structures using SHELX; refine with Olex2. Compare with similar triazolones (e.g., CCDC 1528319) .
  • Torsion Angle Analysis : Validate piperazine-phenyl dihedral angles (e.g., ~30° for optimal packing) against DFT-optimized geometries .

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